molecular formula C10H10O3 B11912977 5-(Oxetan-3-YL)benzo[D][1,3]dioxole

5-(Oxetan-3-YL)benzo[D][1,3]dioxole

Cat. No.: B11912977
M. Wt: 178.18 g/mol
InChI Key: QCRKADMGPMFGRS-UHFFFAOYSA-N
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Description

5-(Oxetan-3-YL)benzo[D][1,3]dioxole is a bicyclic aromatic compound featuring a benzo[d][1,3]dioxole core substituted at the 5-position with an oxetane ring. The oxetane moiety introduces unique steric and electronic properties, enhancing metabolic stability and solubility compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-(oxetan-3-yl)-1,3-benzodioxole

InChI

InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8H,4-6H2

InChI Key

QCRKADMGPMFGRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole typically involves a Suzuki coupling reaction. One common method starts with 3-iodooxetane and 3,4-methylenedioxyphenylboronic acid. The reaction is catalyzed by palladium and proceeds under microwave irradiation in isopropyl alcohol at 80°C for approximately 20 minutes . The reaction conditions are as follows:

    Catalyst: Palladium

    Solvent: Isopropyl alcohol

    Temperature: 80°C

    Time: 20 minutes

    Atmosphere: Inert (e.g., nitrogen)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki coupling reaction makes it a viable option for industrial synthesis. The use of microwave irradiation can enhance reaction rates and yields, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Oxetan-3-YL)benzo[D][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or the benzo[d][1,3]dioxole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole core or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole core .

Scientific Research Applications

Synthesis of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole

The synthesis of this compound involves several methodologies that leverage its structural characteristics. Recent studies have demonstrated efficient synthetic routes utilizing palladium-catalyzed reactions, which allow for the incorporation of the oxetane moiety into the benzo[d][1,3]dioxole framework.

Key Synthetic Strategies:

  • Palladium-Catalyzed Arylations : This method has been pivotal in constructing the core structure of benzo[d][1,3]dioxole derivatives.
  • Noyori Asymmetric Hydrogenation : This technique has been employed to achieve high enantioselectivity in the synthesis of related compounds.
  • Diastereoselective Resolution : This approach is crucial for isolating desired stereoisomers from racemic mixtures.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus80 nM
Escherichia coli110 nM
Pseudomonas aeruginosa128 nM

These findings suggest potential applications in developing new antimicrobial agents targeting resistant strains.

Neuroprotective Effects

The compound also shows promise in neuroprotection. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, with results demonstrating a reduction in cell death by approximately 40% compared to untreated controls.

Mechanisms of Action:

  • Antioxidant Enzyme Activation : The compound appears to enhance the levels of antioxidant enzymes, contributing to its protective effects against oxidative damage.
  • Cell Cycle Regulation : Similar compounds have been reported to induce cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Therapies : Development of new drugs targeting resistant bacterial strains.
  • Neuroprotective Agents : Potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Cancer Treatments : Investigating its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression.

Case Studies

Several case studies highlight the potential of this compound in different therapeutic areas:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the effectiveness of a specific derivative of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxetane ring could enhance antibacterial activity.

Case Study 2: Neuroprotection

In a study involving neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in significant reductions in cell death and increased antioxidant enzyme levels. These findings indicate its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole in biological systems involves its interaction with cellular targets, leading to apoptosis (programmed cell death) and cell cycle arrest. The compound induces morphological changes in cancer cells, as observed through staining techniques and flow cytometry analysis . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Key Observations :

  • The oxetane substituent likely requires specialized synthetic strategies (e.g., oxetane ring formation via cyclization or nucleophilic displacement), contrasting with azide or chloromethyl groups that are introduced via direct substitution .
  • Yields for heterocyclic substituents (e.g., furan, indole) vary widely (67–92%), suggesting steric and electronic compatibility challenges .

Structural and Electronic Properties

  • Oxetane vs. Chloromethyl : The oxetane’s strained three-membered ring enhances polarity and hydrogen-bonding capacity compared to the electron-withdrawing chloromethyl group, which may improve pharmacokinetic properties .
  • Selenium Analogs : Incorporation of selenium (e.g., diselane bridges) introduces redox-active properties and distinct crystallographic packing, as evidenced by X-ray data .
  • Azide Derivatives : The allylic azide group in 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole enables click chemistry applications, a feature absent in the oxetane analog .

Thermal and Stability Profiles

  • Selenium Compounds : Thermogravimetric analysis of diselane derivatives reveals decomposition above 200°C, indicating moderate thermal stability .
  • Chloromethyl Derivative : Requires careful handling due to corrosivity and reactivity, unlike the more stable oxetane-containing compounds .

Biological Activity

5-(Oxetan-3-YL)benzo[D][1,3]dioxole is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an oxetane ring fused with a benzo[d][1,3]dioxole moiety. The synthesis of derivatives containing this structure has been explored in various studies, leading to the development of compounds with enhanced biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer). The results demonstrated that many of these compounds had IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting superior efficacy in some cases .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The mechanisms underlying the anticancer activity of this compound and its derivatives have been investigated through various assays:

  • EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Apoptosis Induction : Annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can cause cell cycle arrest at specific phases (e.g., G2-M phase), thereby inhibiting cell proliferation .

Additional Biological Activities

Beyond anticancer effects, compounds containing the benzo[d][1,3]dioxole moiety have also demonstrated other biological activities:

  • Antioxidant Properties : Some studies have reported antioxidant activities through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
  • Antimicrobial Activity : Preliminary investigations have suggested that certain derivatives may possess antimicrobial properties against various bacterial strains .

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

  • Study on HepG2 Cells : A derivative was tested for its ability to inhibit cell growth in HepG2 cells, showing significant cytotoxicity compared to control groups.
  • Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutic agents to assess synergistic effects on tumor growth inhibition.

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